molecular formula C12H17BrN2O2S B577580 3-Bromo-5-(4,4-dimethylpiperidin-1-ylsulfonyl)pyridine CAS No. 1285282-44-1

3-Bromo-5-(4,4-dimethylpiperidin-1-ylsulfonyl)pyridine

Cat. No.: B577580
CAS No.: 1285282-44-1
M. Wt: 333.244
InChI Key: ZGXLQKGPOOOKAW-UHFFFAOYSA-N
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Description

3-Bromo-5-(4,4-dimethylpiperidin-1-ylsulfonyl)pyridine: is a chemical compound with the molecular formula C12H17BrN2O2S and a molecular weight of 333.24 g/mol . This compound is characterized by the presence of a bromine atom at the third position of the pyridine ring and a 4,4-dimethylpiperidin-1-ylsulfonyl group at the fifth position. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Bromo-5-(4,4-dimethylpiperidin-1-ylsulfonyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in cellular signaling pathways. The bromine atom and the sulfonyl group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

  • 3-Bromo-5-(4-methylpiperidin-1-ylsulfonyl)pyridine
  • 3-Bromo-5-(4,4-dimethylpiperidin-1-ylthio)pyridine
  • 3-Chloro-5-(4,4-dimethylpiperidin-1-ylsulfonyl)pyridine

Uniqueness: 3-Bromo-5-(4,4-dimethylpiperidin-1-ylsulfonyl)pyridine is unique due to the presence of both a bromine atom and a 4,4-dimethylpiperidin-1-ylsulfonyl group, which confer distinct chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

3-bromo-5-(4,4-dimethylpiperidin-1-yl)sulfonylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2S/c1-12(2)3-5-15(6-4-12)18(16,17)11-7-10(13)8-14-9-11/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXLQKGPOOOKAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)S(=O)(=O)C2=CC(=CN=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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